molecular formula C21H18ClN3O2S B2388889 N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-01-7

N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

カタログ番号: B2388889
CAS番号: 897461-01-7
分子量: 411.9
InChIキー: VHHVQDDSJXMSIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-Chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a 4-chlorophenylmethyl moiety on the acetamide nitrogen (Fig. 1). The compound’s synthesis involves multi-step reactions, including condensation of intermediates such as ethyl (6-(4-substituted phenyl)imidazo[2,1-b]thiazol-3-yl)acetate with hydrazine hydrate, followed by functionalization of the acetamide side chain .

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-27-18-8-4-15(5-9-18)19-12-25-17(13-28-21(25)24-19)10-20(26)23-11-14-2-6-16(22)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHVQDDSJXMSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include:

化学反応の分析

科学的研究の応用

Anticancer Properties
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit cytotoxicity against various human cancer cell lines. In vitro studies have shown that N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been evaluated for their effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), demonstrating significant anticancer activity .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Derivatives of thiazole and imidazole are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In one study, related thiazol derivatives were evaluated for their in vitro antimicrobial activity using the turbidimetric method against various bacterial strains . The findings suggest that N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide could be a promising candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of similar compounds, it was found that specific derivatives exhibited percent growth inhibition (PGI) rates exceeding 70% against several cancer cell lines. These results highlight the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds demonstrated significant inhibitory effects against both bacterial and fungal pathogens. The results from these studies indicate that modifications in the chemical structure can enhance biological activity .

作用機序

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Impact of Substituents on Pharmacological Activity

  • Halogenated Aryl Groups : Compounds with 4-chlorophenyl or 4-bromophenyl substituents (e.g., 5g, 5l) demonstrate enhanced cytotoxicity, likely due to improved hydrophobic interactions with biological targets. For example, 5l showed superior activity against MDA-MB-231 breast cancer cells compared to sorafenib .
  • However, its exact role requires further investigation.
  • Acetamide Side Chain : Bulky substituents like piperazine derivatives (e.g., 5j, 5l) enhance anticancer potency, possibly by engaging in hydrogen bonding or π-π stacking with kinase domains .

生物活性

N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C21H18ClN3O2S
  • Molecular Weight : 397.91 g/mol
  • SMILES Notation : O=C(NC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC)C3=N(C(=S)N=C3)

This structure features a thiazole ring fused with an imidazole moiety, which is known for contributing to various pharmacological activities.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole scaffolds. For instance:

  • A study evaluated a series of imidazo[2,1-b]thiazole derivatives against human cancer cell lines such as MDA-MB-231 and HepG2. The compound exhibited significant cytotoxicity with an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating strong antitumor activity compared to the reference drug sorafenib (IC50 = 5.2 µM) .
CompoundCell LineIC50 (µM)Reference
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamideMDA-MB-2311.4
SorafenibMDA-MB-2315.2

2. Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole-containing compounds. In a picrotoxin-induced convulsion model, derivatives similar to N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide demonstrated notable activity with median effective doses (ED50) in the range of 18.4 mg/kg . The presence of electron-withdrawing groups like chlorine has been linked to enhanced anticonvulsant effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .
  • Cell Cycle Arrest : Studies suggest that imidazo[2,1-b]thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a comprehensive study involving various derivatives of imidazo[2,1-b]thiazoles:

  • The compound N-(6-(4-chlorophenyl)-imidazo[2,1-b]thiazol-3-yl)-N'-benzylideneacetohydrazide was synthesized and tested against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts. It exhibited selective cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anticonvulsant Efficacy

A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that modifications at the phenyl ring positions greatly influenced efficacy:

  • Compounds with para-substituted phenyl groups showed enhanced protection against seizures in animal models compared to their ortho or meta counterparts .

Q & A

Q. What are the common synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via condensation of substituted thiazoles and imidazole precursors under acidic conditions.
  • Step 2: Acetamide coupling using reagents like chloroacetyl chloride in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine as a catalyst to facilitate the reaction .
  • Step 3: Final purification via column chromatography or recrystallization.
    Key parameters include temperature control (0–80°C), inert atmospheres (N₂/Ar), and monitoring via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~464) .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions (e.g., dihedral angles between aromatic rings) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

  • Anticancer activity: IC₅₀ values in the micromolar range (e.g., 1.4 µM against MDA-MB-231 cells) via VEGFR2 inhibition .
  • Antimicrobial potential: Imidazo-thiazole derivatives show activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
  • Enzyme inhibition: Acetylcholinesterase (AChE) inhibition in vitro, suggesting neuropharmacological applications .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility and reduce side reactions .
  • Catalyst Variation: Compare triethylamine with DBU (1,8-diazabicycloundec-7-ene) for improved coupling efficiency .
  • Temperature Gradients: Use stepwise heating (e.g., 25°C → 60°C) to control exothermic intermediates.
    Validate purity via HPLC (>95%) and quantify by-products using LC-MS .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions: Variations in cell lines (e.g., HepG2 vs. MDA-MB-231) or incubation times .
  • Structural analogs: Subtle substituent changes (e.g., 4-methoxy vs. 4-chloro phenyl) alter bioavailability .
    Methodological Solution:
  • Perform dose-response curves across multiple assays (e.g., MTT, apoptosis markers).
  • Use statistical tools (ANOVA, PCA) to identify variables impacting activity .

Q. What computational approaches predict the compound’s molecular targets?

  • Molecular Docking: Screen against kinase libraries (e.g., VEGFR2, EGFR) using AutoDock Vina to identify binding poses (ΔG < −8 kcal/mol) .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with cytotoxicity to design optimized derivatives .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Substituent Scanning: Synthesize derivatives with halogens (F, Cl), alkoxy groups, or heteroaromatic rings at the 4-position of phenyl rings .
  • Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to modulate solubility and potency .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

Q. What are the challenges in pharmacokinetic profiling, and how to address them?

  • Low Solubility: Use co-solvents (e.g., PEG-400) in in vivo studies or formulate as nanoparticles .
  • Metabolic Stability: Assess cytochrome P450 interactions via liver microsome assays (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
  • Blood-Brain Barrier Penetration: Predict via PAMPA-BBB models (Pe > 4.0 × 10⁻⁶ cm/s) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。